molecular formula C8H15NO6 B116409 N-acetylmannosamine CAS No. 7772-94-3

N-acetylmannosamine

Cat. No. B116409
CAS RN: 7772-94-3
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-OZRXBMAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-acetylmannosamine is a hexosamine monosaccharide . It is a neutral, stable naturally occurring compound . ManNAc is the first committed biological precursor of N-acetylneuraminic acid (Neu5Ac, sialic acid) .


Synthesis Analysis

ManNAc can be synthesized in several ways . One method involves the aldolase treatment of sialic acid to produce ManNAc and pyruvic acid . Another method involves the base-catalyzed epimerization of N-acetyl glucosamine . A third method involves the rhodium (II)-catalyzed oxidative cyclization of glucal 3-carbamates .


Molecular Structure Analysis

The molecular structure of ManNAc has been studied extensively . The crystal structure of the N-acetylmannosamine kinase domain of GNE provides a structural basis for understanding disease-causing mutations and a model of hexameric wild type full length enzyme .


Chemical Reactions Analysis

ManNAc is involved in various chemical reactions. It is the first committed biological precursor of Neu5Ac . In the rate-limiting step of the pathway, UDP-GlcNAc is converted into ManNAc by UDP-GlcNAc 2-epimerase .


Physical And Chemical Properties Analysis

ManNAc has a chemical formula of C8H15NO6 . Its exact mass is 221.09 and its molecular weight is 239.224 .

Scientific Research Applications

Sialylation of Recombinant Proteins

  • Scientific Field: Biochemistry and Molecular Biology .
  • Application Summary: ManNAc is used in the sialylation of recombinant proteins. Sialic acids are the negatively charged, terminal monosaccharides of carbohydrate chains that are attached to glycoproteins and glycolipids (glycans) .
  • Methods of Application: The initiation of sialic acid biosynthesis occurs in the cytoplasm. The main substrate for this pathway is UDP-GlcNAc, which is derived from glucose. In the rate-limiting step of the pathway, UDP-GlcNAc is converted into ManNAc by UDP-GlcNAc 2-epimerase .
  • Results or Outcomes: The sialylation process is crucial for the function of many proteins. If the enzyme does not work efficiently the organism cannot function correctly .

Therapeutic Potential in GNE Myopathy

  • Scientific Field: Medical Research and Therapeutics .
  • Application Summary: ManNAc has been studied for its therapeutic potential in GNE myopathy, a genetic muscle disease caused by deficiency of the rate-limiting enzyme in N-acetylneuraminic acid (Neu5Ac) biosynthesis .
  • Methods of Application: An open-label, phase 2, single-center study was conducted to evaluate oral ManNAc in 12 patients with GNE myopathy .
  • Results or Outcomes: Most drug-related adverse events were gastrointestinal, and there were no serious adverse events. Increased plasma Neu5Ac and sarcolemmal sialylation were observed at day 90 compared to baseline. A slower rate of decline was observed for upper extremity strength, lower extremity strength, and the Adult Myopathy Assessment Tool, compared to natural history .

Future Directions

Research on ManNAc is ongoing, with a focus on its role in sialic acid biosynthesis and its potential use in treating diseases like GNE myopathy . There is also interest in microbial fermentation production of ManNAc .

properties

IUPAC Name

N-[(2R,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-OZRXBMAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884420
Record name .beta.-D-Mannopyranose, 2-(acetylamino)-2-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetylmannosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001129
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

beta-D-N-Acetylmannosamine

CAS RN

7772-94-3
Record name 2-(Acetylamino)-2-deoxy-β-D-mannopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7772-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name .beta.-D-Mannopyranose, 2-(acetylamino)-2-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-D-N-ACETYLMANNOSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88J1ZMR63L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Acetylmannosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001129
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

N-Acetylhexosamine dialdose may, for example, be manufactured by oxidation of the 6-position of N-acetylhexosamine either chemically or enzymatically. An example of the chemical oxidation is a Fenton method where oxidation is carried out with hydrogen peroxide in the presence of a ferrous salt while that of the enzymatic oxidation is an oxidation using galactose oxidase [EC 1.1.3.9; Cooper, et al.; The Journal of Biological Chemistry, volume 234, pages 445-448 (1959)]. Oxidation of N-acetyl-D-galactosamine with galactose oxidase gives N-acetylgalactosamine dialdose.
[Compound]
Name
N-Acetylhexosamine dialdose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ferrous
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-acetylmannosamine
Reactant of Route 2
Reactant of Route 2
N-acetylmannosamine
Reactant of Route 3
Reactant of Route 3
N-acetylmannosamine
Reactant of Route 4
Reactant of Route 4
N-acetylmannosamine
Reactant of Route 5
N-acetylmannosamine
Reactant of Route 6
N-acetylmannosamine

Citations

For This Compound
7,650
Citations
I Eisenberg, N Avidan, T Potikha, H Hochner, M Chen… - Nature …, 2001 - nature.com
… UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase is a bifunctional enzyme that catalyzes the first two steps in the biosynthesis of N-acetylneuraminic acid (sialic …
Number of citations: 570 www.nature.com
SJ Moons, GJ Adema, MTGM Derks, TJ Boltje… - …, 2019 - academic.oup.com
… Alternatively, analogs of the natural sialic acid precursor sugar N-Acetylmannosamine (ManNAc) can be introduced into the sialic acid biosynthesis pathway resulting in the intracellular …
Number of citations: 44 academic.oup.com
T Kayashima, H Matsuo, A Satoh, T Ohta… - Journal of human …, 2002 - nature.com
This is the first report on mutations of the UDP-N-acetylglucosamine-2-epimerase/N-acetylmannosamine kinase gene (GNE) in Nonaka myopathy or distal myopathy with rimmed …
Number of citations: 131 www.nature.com
K Effertz, S Hinderlich, W Reutter - Journal of Biological Chemistry, 1999 - ASBMB
… UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase has been shown to be the key … UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase are essential for the phosphorylation …
Number of citations: 143 www.jbc.org
J Plumbridge, E Vimr - Journal of bacteriology, 1999 - Am Soc Microbiol
… Some of the UDP-bound amino sugar in enteric bacteria is subsequently converted to the form of N -acetylmannosamine (ManNAc) and N-acetylmannosaminuronic acid for …
Number of citations: 264 journals.asm.org
MB Jones, H Teng, JK Rhee, N Lahar… - Biotechnology and …, 2004 - Wiley Online Library
… This metabolic system has the remarkable capability to convert synthetic analogues of Nacetylmannosamine (ManNAc) into the corresponding forms of cell surface-displayed sialic …
Number of citations: 136 onlinelibrary.wiley.com
N Carrillo, MC Malicdan, P Leoyklang, JA Shrader… - Genetics in …, 2021 - nature.com
Purpose To evaluate the safety and efficacy of N-acetylmannosamine (ManNAc) in GNE myopathy, a genetic muscle disease caused by deficiency of the rate-limiting enzyme in N-…
Number of citations: 25 www.nature.com
S Hinderlich, M Berger, OT Keppler, M Pawlita… - 2001 - degruyter.com
… 2epimerase/N-acetylmannosamine kinase mRNA as well as … surprisingly still retains N-acetylmannosamine kinase activity… 2-epimerase/Nacetylmannosamine kinase, revealed two N-…
Number of citations: 68 www.degruyter.com
W Weidemann, U Stelzl, U Lisewski, K Bork… - FEBS letters, 2006 - Elsevier
Sialic acids (Sia) are expressed as terminal sugars in many glycoconjugates. They are involved in a variety of cell–cell interactions and therefore play an important role during …
Number of citations: 49 www.sciencedirect.com
S Noguchi, Y Keira, K Murayama, M Ogawa… - Journal of Biological …, 2004 - ASBMB
Distal myopathy with rimmed vacuoles is an autosomal recessive muscle disease with preferential involvement of the tibialis anterior that spares the quadriceps muscles in young …
Number of citations: 178 www.jbc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.